molecular formula C15H15NO3S B14739447 1-Methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfanylbenzene CAS No. 5465-80-5

1-Methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfanylbenzene

Cat. No.: B14739447
CAS No.: 5465-80-5
M. Wt: 289.4 g/mol
InChI Key: SLVJXOZSSUGDLP-UHFFFAOYSA-N
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Description

1-Methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfanylbenzene is an organic compound with a complex structure that includes methoxy, methyl, nitro, and sulfanyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfanylbenzene typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfanylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling: Boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

1-Methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfanylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfanylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfanylbenzene is unique due to the presence of both a sulfanyl and nitro group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

5465-80-5

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

1-methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfanylbenzene

InChI

InChI=1S/C15H15NO3S/c1-10-4-6-13(19-3)15(8-10)20-14-7-5-12(16(17)18)9-11(14)2/h4-9H,1-3H3

InChI Key

SLVJXOZSSUGDLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)SC2=C(C=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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